1,3-二溴己烷

描述

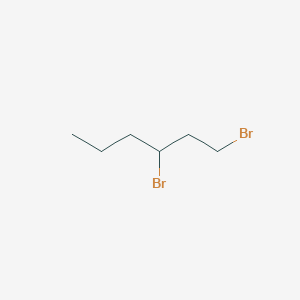

1,3-Dibromohexane is an organic compound with the molecular formula C6H12Br2 . It belongs to the class of halogenated hydrocarbons.

Synthesis Analysis

Dibromoalkane synthesis by dibromination is a common method for the synthesis of 1,3-Dibromohexane . This process involves the use of various brominating reagents for alkenes, alkynes, and ketones . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis

The molecular structure of 1,3-Dibromohexane consists of a hexane (six carbon atoms) backbone with bromine atoms attached to the first and third carbon atoms . The average mass of the molecule is 243.967 Da and the monoisotopic mass is 241.930557 Da .Chemical Reactions Analysis

1,3-Dibromohexane can undergo various chemical reactions. For instance, it can participate in bromination reactions of alkenes, alkynes, and anilines . These reactions are carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds with excellent yields .Physical And Chemical Properties Analysis

1,3-Dibromohexane has a boiling point of 215.3±8.0 °C at 760 mmHg . Its vapour pressure is 0.2±0.4 mmHg at 25°C, and it has an enthalpy of vaporization of 43.3±3.0 kJ/mol . The flash point is 87.1±17.7 °C . The index of refraction is 1.498 .科学研究应用

分子性质和动力学

1,6-二溴己烷是 1,3-二溴己烷的近似类似物,其在脲包合物中的分子性质已被研究。固态 NMR 光谱揭示了客体动力学和构象顺序的见解,表明客体动力学由两个 gauche 构象体之间的相互交换支配 (Yang & Müller, 2007)。

电化学还原

已对二甲基甲酰胺 (DMF) 中银阴极上二溴己烷的电化学还原进行了研究。本研究重点在于了解碳溴键的还原和由此过程产生的产物分布,从而深入了解电化学反应和机制 (Martin et al., 2015)。

振动性质和包合物

已使用拉曼和红外光谱研究了 1,6-二溴己烷/脲包合物的振动性质。这项研究为理解 α,ω-二溴烷分子的振动性质提供了一个模型系统 (Elizabé et al., 1996)。

两亲水凝胶

使用二溴己烷作为交联剂合成的交联羧甲基葡聚糖代表了在制备两亲水凝胶中的应用。这些水凝胶在制药和生物医学领域具有潜在应用,特别是在药物递送方面 (Legros et al., 2008)。

离子液体氧化剂

已对使用 1,6-二溴己烷制备的六亚甲基双 (N-甲基咪唑鎓) 二氯铬酸盐进行了研究。这种离子液体氧化剂显示出选择性氧化苄醇的潜力,表明在有机合成和工业化学中的应用 (Hosseinzadeh et al., 2011)。

细胞相互作用的表面化学

包括源自二溴己烷的表面化学梯度已用于研究哺乳动物细胞与合成表面的相互作用。这项研究有助于理解细胞在不同化学特性上的行为,与组织工程和生物医学应用相关 (Zelzer et al., 2008)。

作用机制

. . .

Mode of Action

1,3-Dibromohexane interacts with its targets (alkenes) through a process known as dibromination . In this reaction, the compound adds two bromine atoms across the double bond of an alkene, resulting in a 1,2-dibromoalkane . This reaction proceeds under mild conditions without the need for a catalyst or an external oxidant .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dibromoalkanes, which are used in various chemical reactions and processes .

Result of Action

The primary result of 1,3-Dibromohexane’s action is the formation of 1,2-dibromoalkanes from alkenes . These products are valuable in various chemical syntheses and can be further reacted to form a wide range of other compounds .

Action Environment

The efficacy and stability of 1,3-Dibromohexane can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, the pH of the environment, and the temperature . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

安全和危害

1,3-Dibromohexane is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

属性

IUPAC Name |

1,3-dibromohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTSGRVTBHQZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。